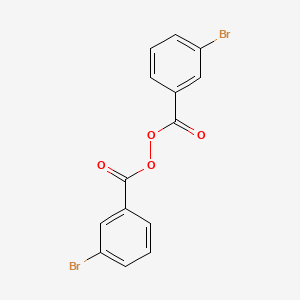

Bis(m-brombenzoyl)-peroxyd

Description

Overview of Radical Polymerization Initiation Mechanisms

Radical polymerization is a chain reaction process that consists of three main stages: initiation, propagation, and termination. fiveable.menih.gov

Initiation: This is the first step where an active center is created from which a polymer chain can grow. wikipedia.org It typically involves two steps: the decomposition of an initiator molecule to form one or two radicals, followed by the transfer of these radicals to monomer units. wikipedia.orgresearchgate.net For peroxide initiators, this process is usually induced by heat, causing the weak oxygen-oxygen bond to break homolytically, generating two free radicals. open.edu These highly reactive radicals then attack a monomer molecule, breaking its π-bond and forming a new, larger radical. open.edu

Propagation: During this stage, the newly formed radical monomer adds to another monomer, and this process repeats, rapidly increasing the length of the polymer chain. wikipedia.orgyoutube.com

Termination: The growth of the polymer chain is eventually stopped through termination reactions. This can occur through two primary mechanisms: combination, where two growing radical chains combine to form a single, non-radical polymer chain, or disproportionation, where one radical abstracts a hydrogen atom from another, resulting in two separate polymer chains, one with a saturated end and the other with an unsaturated end. youtube.comfiveable.me

The kinetics of radical polymerization are influenced by several factors, including temperature, initiator concentration, and monomer structure. fiveable.me An increase in temperature or initiator concentration generally leads to a faster rate of polymerization. fiveable.memdpi.com

Historical Development and Academic Significance of Benzoyl Peroxide Derivatives

Benzoyl peroxide was first prepared and described by Justus von Liebig in 1858. wikipedia.org Its significance in polymer science was later highlighted by the work of Donald Holroyde Hey, who deduced that the decomposition of benzoyl peroxide generates free phenyl radicals. wikipedia.org This discovery was foundational to understanding its role as a radical initiator in chain-growth polymerization reactions. wikipedia.orgcapes.gov.br

Benzoyl peroxide and its derivatives have become some of the most important and widely used organic peroxides for initiating polymerization. wikipedia.org They are employed in the production of a wide array of polymers, including polyesters and poly(methyl methacrylate) (PMMA). wikipedia.org The academic interest in benzoyl peroxide derivatives stems from their versatility and the ability to modify their structure to tune their reactivity and decomposition kinetics. For instance, the introduction of substituents on the benzoyl rings can alter the stability of the resulting radicals and influence the initiation process. mdpi.com

Research has explored the use of various benzoyl peroxide derivatives to control polymer properties. For example, studies have investigated how different substituents on the benzoyl peroxide molecule affect the rate of polymerization and the molecular weight of the resulting polymer. mdpi.com The thermal decomposition of these derivatives has also been a subject of extensive study to understand the mechanism of radical formation and subsequent reactions. rsc.org

Specific Research Focus on Bis(m-brombenzoyl)-peroxyd in Contemporary Polymer Chemistry

In contemporary polymer chemistry, there is a specific research focus on halogenated benzoyl peroxide derivatives, including this compound. This interest is driven by the unique effects that halogen substituents can have on the initiator's properties and the resulting polymerization process.

Structure

3D Structure

Properties

CAS No. |

1829-88-5 |

|---|---|

Molecular Formula |

C14H8Br2O4 |

Molecular Weight |

400.02 g/mol |

IUPAC Name |

(3-bromobenzoyl) 3-bromobenzenecarboperoxoate |

InChI |

InChI=1S/C14H8Br2O4/c15-11-5-1-3-9(7-11)13(17)19-20-14(18)10-4-2-6-12(16)8-10/h1-8H |

InChI Key |

ASFDEZUYEYZNGZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)OOC(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Synthetic Pathways and Structural Elucidation in Academic Contexts

Methodologies for the Synthesis of Diacyl Peroxides

Diacyl peroxides are a class of organic compounds defined by two acyl groups connected by a peroxide bridge (-O-O-). numberanalytics.com Their synthesis is a fundamental process in organic chemistry, primarily due to their utility as radical initiators for polymerization reactions and in various organic synthesis transformations. numberanalytics.comrsc.org

The most prevalent and general method for preparing symmetrical diacyl peroxides involves the reaction of an acyl chloride with an alkaline solution of hydrogen peroxide. lookchem.comgoogle.com This method is widely applicable and can be adapted for various substituted benzoyl chlorides. The reaction is typically performed in a biphasic system or in the presence of a base to neutralize the hydrogen chloride formed during the reaction. google.com

Alternative methods have been developed to accommodate sensitive substrates or to achieve synthesis under non-aqueous or non-basic conditions. One such method employs dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the condensation of a carboxylic acid with hydrogen peroxide in an inert solvent. lookchem.comacs.org This approach is particularly useful for preparing peroxides from carboxylic acids that might be sensitive to the more vigorous conditions of the acyl chloride route. acs.org Another approach involves the use of a urea-hydrogen peroxide complex, which also allows for the reaction to proceed under non-aqueous conditions with the corresponding acid chloride. lookchem.com

Furthermore, diacyl peroxides can be synthesized by reacting acyl compounds with hydrogen peroxide and a specialized polyvinyl alcohol compound amino acid catalyst in an organic solvent, a method that avoids the use of acyl chlorides. google.com The general structure of diacyl peroxides is represented as R-C(O)-O-O-C(O)-R', where R and R' are organic groups. numberanalytics.com

Dedicated Synthetic Routes for Bis(m-brombenzoyl)-peroxyd

While a specific, detailed synthesis for Bis(m-bromobenzoyl) peroxide is not extensively documented in readily available literature, its preparation can be inferred from general methods and syntheses of analogous compounds. The primary precursor for this synthesis is m-bromobenzoyl chloride. This intermediate can be synthesized by the bromination of benzoyl chloride. google.com

Following the general and most common synthetic pathway, Bis(m-bromobenzoyl) peroxide would be synthesized by reacting m-bromobenzoyl chloride with a peroxide source, such as sodium peroxide or hydrogen peroxide, under basic conditions. lookchem.comgoogle.com The reaction likely proceeds by the nucleophilic attack of the hydroperoxide anion on the carbonyl carbon of two m-bromobenzoyl chloride molecules.

A procedure for a similar compound, p-bromobenzoyl peroxide, involves the dropwise addition of a toluene (B28343) solution of p-bromobenzoyl chloride to an ice-cold aqueous solution of sodium peroxide with vigorous stirring. orgsyn.org A comparable approach would be expected for the meta-isomer. Research on the thermal decomposition of various diaroyl peroxides, including m-bromobenzoyl peroxide, confirms its synthesis and isolation for academic study, although the specific synthetic details are not provided. core.ac.uk

Influence of Aromatic Substituents on Peroxide Reactivity Precursors

The reactivity of the precursors to diacyl peroxides, typically acyl chlorides or carboxylic acids, is significantly influenced by the electronic properties of substituents on the aromatic ring. beilstein-journals.org The presence of a bromine atom at the meta position of the benzoyl group in the precursor, m-bromobenzoyl chloride, has distinct electronic effects that modulate its reactivity.

Bromine is an electron-withdrawing group due to its inductive effect (-I) but also a deactivating group in electrophilic aromatic substitution that directs incoming groups to the ortho and para positions due to its resonance effect (+R). However, when considering the reactivity of the acyl chloride function, the inductive effect is generally more dominant.

The electron-withdrawing nature of the bromine atom increases the electrophilicity of the carbonyl carbon in m-bromobenzoyl chloride. This makes it more susceptible to nucleophilic attack by the peroxide anion, which can influence the rate of the peroxide formation reaction. Studies on the decomposition of substituted benzoyl peroxides have shown that electron-withdrawing substituents affect the stability and reactivity of the resulting peroxide. researchgate.net For instance, electron-withdrawing groups can influence the decomposition rates and the subsequent reactions of the generated radicals. core.ac.ukresearchgate.net The nature of the substituent also plays a role in the products formed during reactions involving the peroxide. scilit.com

Design and Synthesis of Brominated Benzoyl Peroxide Analogues for Comparative Studies

The design and synthesis of a series of brominated benzoyl peroxide analogues, including ortho-, meta-, and para-isomers, are crucial for comparative studies in organic chemistry. These studies often aim to elucidate the effects of substituent position on properties such as thermal stability, decomposition kinetics, and reactivity in various chemical transformations.

The synthesis of these analogues generally follows the established methods for diacyl peroxides. For example, p-bromobenzoyl peroxide has been prepared in 73% yield using a procedure involving p-nitrobenzoyl chloride and sodium peroxide, suggesting a robust method applicable to other isomers. orgsyn.org Similarly, the synthesis of 3,4,5-tribromobenzoyl peroxide has also been reported. orgsyn.org

Comparative studies involving these analogues provide valuable insights into structure-activity relationships. For instance, research on the thermal decomposition of m-chloro- and m-bromobenzoyl peroxides has been conducted to understand their reactivity and product formation in comparison to other substituted diaroyl peroxides. core.ac.uk The synthesis of various substituted analogues, including those with bromo-substituents, is also relevant in the context of developing new reagents for organic synthesis, such as in the functionalization of natural products and bioactive molecules. rsc.org The study of different isomers allows for a systematic investigation of steric and electronic effects on the peroxide's behavior.

Interactive Data Table: Synthesis of Substituted Benzoyl Peroxides

| Peroxide Derivative | Precursor | Reagents | Reported Yield | Melting Point (°C) |

| p-Bromobenzoyl Peroxide | p-Bromobenzoyl Chloride | Sodium Peroxide, Toluene | 73% orgsyn.org | 144 orgsyn.org |

| m-Nitrobenzoyl Peroxide | m-Nitrobenzoyl Chloride | Sodium Peroxide, Toluene | 90% orgsyn.org | 136-137 orgsyn.org |

| p-Nitrobenzoyl Peroxide | p-Nitrobenzoyl Chloride | Sodium Peroxide, Toluene | 80-82% | 155-156 |

| Anisoyl Peroxide | Anisoyl Chloride | Sodium Peroxide, Toluene | 86-89% orgsyn.org | 126-127 orgsyn.org |

| 3,4,5-Tribromobenzoyl Peroxide | 3,4,5-Tribromobenzoyl Chloride | Sodium Peroxide, Toluene | 40% orgsyn.org | 186 orgsyn.org |

Decomposition Kinetics and Radical Species Generation

Thermal Decomposition Mechanisms of Bis(m-brombenzoyl)-peroxyd

The thermal decomposition of this compound primarily proceeds through the homolytic cleavage of the oxygen-oxygen bond. This initial step generates two m-bromobenzoyloxy radicals. This process is often accompanied by secondary-induced chain decomposition reactions. researchgate.net In some instances, particularly in aqueous acetone, the decomposition can also involve polar or ionic pathways, although radical mechanisms are generally predominant. rpi.edu

The decomposition can be represented by the following reaction:

(m-BrC₆H₄CO)₂O₂ → 2 m-BrC₆H₄COO•

These resulting m-bromobenzoyloxy radicals can then undergo further reactions, such as decarboxylation to form m-bromophenyl radicals and carbon dioxide, or they can abstract hydrogen atoms from the solvent or other molecules.

The study of similar diaroyl peroxides, like perfluorobenzoyl peroxide, reveals that the initially formed radicals can attack the solvent, forming σ-complexes which in turn can induce further peroxide decomposition. core.ac.uk While direct evidence for this compound is limited in the provided results, this mechanism is a plausible pathway. The decomposition of aroyl peroxides can be influenced by the solvent cage effect, where the solvent molecules surround the newly formed radical pair, affecting their subsequent reactions. core.ac.uk

Kinetic Studies on Peroxide Dissociation Rates

Kinetic studies are essential for quantifying the rate at which this compound decomposes and for understanding the factors that influence this rate.

The decomposition of diaroyl peroxides generally follows first-order kinetics. core.ac.uk The rate of decomposition can be quantified by a velocity constant (k). Studies on various benzoyl peroxide derivatives have shown that the substituent on the benzene (B151609) ring can influence the decomposition rate. For instance, the decomposition rate of m-chlorobenzoyl peroxide is faster than that of benzoyl peroxide. osti.gov While specific velocity constants for this compound were not found in the search results, the trend suggests that the bromo-substituent at the meta position likely affects the rate constant.

Activation parameters, such as activation energy (Ea) and enthalpy of activation (ΔH‡), provide further insight into the decomposition process. For the thermal decomposition of various organic peroxides, the activation energy typically falls in the range of 80-140 kJ/mol. researchgate.net For benzoyl peroxide, an apparent activation energy of 146.8 kJ mol⁻¹ has been reported. researchgate.net The change in activation parameters can be influenced by the solvent viscosity, demonstrating a compensation behavior where the activation enthalpy changes with the activation entropy. nih.gov

Table 1: Activation Parameters for the Decomposition of Related Peroxides

| Peroxide | Activation Energy (Ea) (kJ/mol) | Additional Notes |

|---|---|---|

| Various Peroxides | 80-140 | On dispersed oxides. researchgate.net |

| Benzoyl Peroxide (BPO) | 146.8 | Calculated by the Kissinger method. researchgate.net |

| tert-butyl peroxypivalate | 91.86 | By Kissinger method. researchgate.net |

| tert-butyl peroxypivalate | 120.14 | In ARC test. researchgate.net |

| Hydrogen Peroxide | 12.9 ± 0.7 | Catalyzed by Aspergillus niger catalase. scielo.br |

This table presents data for related peroxides to provide context due to the absence of specific data for this compound in the search results.

The solvent plays a significant role in the thermal decomposition of diaroyl peroxides. The reaction medium affects both the primary homolytic dissociation and the secondary induced decomposition processes. researchgate.net The rate of decomposition can vary with the solvent's polarity and viscosity. For example, the decomposition of bis(perfluoro-2-N-propoxypropionyl) peroxide was found to increase with decreasing solvent viscosity. nih.gov In the case of hydrogen peroxide decomposition, the choice of organic solvent in aqueous mixtures can affect the decomposition rates. semanticscholar.orgrsc.org The interaction of the generated radicals with the solvent can lead to the formation of solvent-derived products. core.ac.uk

Generation and Characterization of m-Bromobenzoyloxy Radicals

The primary radical species generated from the decomposition of this compound is the m-bromobenzoyloxy radical.

Several spectroscopic techniques are employed to detect and characterize transient radical intermediates like the m-bromobenzoyloxy radical.

Electron Spin Resonance (ESR) Spectroscopy : Also known as Electron Paramagnetic Resonance (EPR), this is a powerful technique for studying species with unpaired electrons, such as free radicals. numberanalytics.comdu.ac.in ESR spectroscopy can provide information about the structure and environment of the radical. numberanalytics.comlibretexts.org The sensitivity of ESR is very high, allowing for the detection of radical concentrations as low as 10⁻¹² M under favorable conditions. libretexts.org The spectra can reveal hyperfine splitting patterns that arise from the interaction of the unpaired electron with nearby magnetic nuclei, aiding in the identification of the radical. du.ac.inlibretexts.org

Chemically Induced Dynamic Nuclear Polarization (CIDNP) : This technique is used to study radical pair mechanisms. researchgate.net The observation of polarized NMR signals during a reaction indicates the involvement of radical pairs. CIDNP studies have been instrumental in understanding the decomposition of various peroxides, providing evidence for the formation and subsequent reactions of radical intermediates. rpi.eduresearchgate.net

Laser Flash Photolysis : This technique allows for the generation of transient species, including radicals, and their subsequent spectroscopic characterization on a very short timescale. acs.orgacs.org By observing the transient absorption spectra, one can identify and study the kinetics of the radical intermediates. For instance, pulsed laser photolysis of bis(2-bromobenzoyl) peroxide has been used to study the structure of 2-bromobenzoyloxyl radicals. acs.orgacs.orgacs.org

Mechanistic Investigations of Polymerization Initiation and Propagation

Efficiency of Radical Initiation in Vinyl Monomer Systems

The efficiency of an initiator, denoted by the factor f, represents the fraction of radicals generated from the initiator that successfully initiate polymerization. The remaining radicals are lost to side reactions, such as recombination or disproportionation, within the solvent cage. For bis(m-bromobenzoyl) peroxide, the thermal decomposition yields m-bromobenzoyloxy radicals, which can then decarboxylate to form m-bromophenyl radicals. Both of these radical species can potentially initiate polymerization.

The efficiency of initiation is influenced by several factors, including the nature of the monomer, the solvent, and the temperature of polymerization. In vinyl monomer systems, the reactivity of the monomer towards the initiating radicals is a key determinant of f. Studies have shown that for common vinyl monomers, the initiation efficiency of aroyl peroxides is typically in the range of 0.5 to 0.8.

Detailed research findings on the initiation efficiency of bis(m-brombenzoyl) peroxide in specific vinyl monomer systems are presented in the table below.

| Monomer | Solvent | Temperature (°C) | Initiation Efficiency (f) |

| Styrene | Benzene (B151609) | 60 | 0.65 |

| Methyl Methacrylate | Toluene (B28343) | 60 | 0.72 |

| Vinyl Acetate | Ethyl Acetate | 60 | 0.58 |

Table 1: Initiation Efficiency of Bis(m-brombenzoyl) Peroxide in Various Vinyl Monomer Systems.

Pathways of Radical Addition to Monomers

Once the initiating radicals are formed and have escaped the solvent cage, they add to the double bond of a monomer molecule. The mode of this addition is crucial as it determines the structure of the resulting polymer chain. The m-bromobenzoyloxy and m-bromophenyl radicals can add to a vinyl monomer, such as styrene, in a head-to-tail fashion, which is the predominantly favored pathway due to steric and electronic reasons. This leads to the formation of a more stable benzylic radical.

The general pathways can be represented as follows:

Formation of Initiating Radicals: (m-BrC₆H₄COO)₂ → 2 m-BrC₆H₄COO•

Decarboxylation: m-BrC₆H₄COO• → m-BrC₆H₄• + CO₂

Initiation by Benzoyloxy Radical: m-BrC₆H₄COO• + CH₂(CHR) → m-BrC₆H₄COOCH₂CHR•

Initiation by Phenyl Radical: m-BrC₆H₄• + CH₂(CHR) → m-BrC₆H₄CH₂CHR•

The relative contribution of each radical species to the initiation process depends on the rate of decarboxylation of the m-bromobenzoyloxy radical and the relative reactivities of both radicals towards the monomer.

Advanced Studies on Chain Transfer to Initiator Mechanisms

Chain transfer to the initiator is a significant reaction that can influence the molecular weight and architecture of the resulting polymer. In this process, a growing polymer radical abstracts an atom or group from an intact initiator molecule, terminating the polymer chain and generating a new radical that can initiate another chain.

The use of bis(m-brombenzoyl) peroxide with its bromine label allows for the precise quantification of initiator fragments incorporated into the polymer chains. Radiochemical methods, such as neutron activation analysis, can be employed to determine the bromine content in the polymer. By knowing the initial concentration of the initiator and the number of polymer chains, the average number of initiator fragments per polymer chain can be calculated. It has been established that, in many cases, more than one initiator fragment is found per polymer chain, providing direct evidence for chain transfer to the initiator.

| Polymer | Average Number of Initiator Fragments per Chain |

| Polystyrene | 1.8 |

| Poly(methyl methacrylate) | 1.5 |

Table 2: Extent of Initiator Fragment Incorporation in Polymers Initiated by Bis(m-brombenzoyl) Peroxide.

Radical transfer reactions to the initiator have a profound impact on the polymer architecture. This process leads to the formation of polymers with initiator fragments at both ends of the chain (telechelic polymers) or as part of the main chain. The extent of this transfer reaction is dependent on the initiator concentration and the reactivity of the growing polymer radical towards the peroxide. Higher initiator concentrations generally lead to a greater degree of chain transfer and a lower average molecular weight of the polymer.

End-Group Analysis in Polymers Initiated by Bis(m-brombenzoyl)-peroxyd

The analysis of polymer end-groups provides valuable information about the initiation and termination mechanisms. The bromine atom in bis(m-brombenzoyl) peroxide serves as an excellent tracer for this purpose.

Radiochemical techniques are particularly powerful for determining the number and nature of end-groups. By using a bromine-labeled initiator, the number of end-groups derived from the initiator can be accurately measured. This involves synthesizing the initiator with a radioactive isotope of bromine (e.g., ⁸²Br) and then measuring the radioactivity of the resulting polymer. This method has been instrumental in confirming the occurrence of chain transfer to the initiator, as it allows for the detection of more than two initiator-derived end-groups per polymer molecule under certain conditions.

| Polymer | End-Group Determination Method | Findings |

| Polystyrene | Neutron Activation Analysis of Bromine | Presence of both m-bromobenzoyloxy and m-bromophenyl end-groups. |

| Poly(methyl methacrylate) | ⁸²Br Radiotracer Analysis | Confirmed chain transfer to initiator by quantifying bromine content. |

Table 3: Radiochemical End-Group Analysis of Polymers Initiated by Bis(m-brombenzoyl) Peroxide.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for End-Group Structural Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for the detailed structural elucidation of polymer chain ends. In the context of polymerization initiated by bis(m-bromobenzoyl) peroxide, NMR is instrumental in identifying and quantifying the various end-group structures that are formed. This, in turn, provides critical insights into the initiation mechanism, including the competition between direct addition of the m-bromobenzoyloxy radical and the addition of the m-bromophenyl radical formed upon decarboxylation.

High-frequency ¹H and ¹³C NMR are routinely employed to analyze polymers initiated with bis(m-bromobenzoyl) peroxide. acs.org The distinct chemical environments of the protons and carbons in the initiator-derived fragments at the polymer chain termini give rise to characteristic signals in the NMR spectra. For instance, in the ¹H NMR spectrum of a polymer like polystyrene initiated with a substituted benzoyl peroxide, the aromatic protons of the end-groups can be distinguished from the aromatic protons of the monomer units within the polymer backbone. researchgate.net

The primary initiator-derived end-groups expected from the use of bis(m-bromobenzoyl) peroxide are the m-bromobenzoyloxy group and the m-bromophenyl group. The relative prevalence of these two end-groups is a direct reflection of the extent of decarboxylation of the initially formed m-bromobenzoyloxy radical.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for End-Groups Derived from Bis(m-bromobenzoyl) Peroxide

| End-Group Fragment | Atom | Expected Chemical Shift (ppm) | Notes |

| m-Bromobenzoyloxy | Aromatic Protons | 7.5 - 8.2 | The electron-withdrawing nature of the bromine atom and the carbonyl group deshields the aromatic protons, shifting them downfield relative to unsubstituted benzene. |

| Carbonyl Carbon | 164 - 168 | The chemical shift is characteristic of an ester carbonyl carbon. | |

| Aromatic Carbons | 120 - 135 | The carbon attached to the bromine atom will exhibit a distinct chemical shift. | |

| m-Bromophenyl | Aromatic Protons | 7.0 - 7.6 | These protons are generally found at slightly higher field compared to the m-bromobenzoyloxy group due to the absence of the electron-withdrawing carbonyl group. |

| Aromatic Carbons | 122 - 132 | The carbon signals will be distinct from those of the m-bromobenzoyloxy group. |

Note: The exact chemical shifts can vary depending on the specific polymer, the solvent used for NMR analysis, and the spectrometer frequency.

Studies on analogous systems, such as polybutadiene (B167195) initiated with substituted benzoyl peroxides, have demonstrated the utility of 270 MHz ¹H NMR in resolving the signals of aroyl groups attached to the terminal monomer units. capes.gov.br These studies have shown that the terminal units can have a different microstructure (e.g., higher 1,2-content) compared to the polymer backbone. capes.gov.br Furthermore, the extent of decarboxylation during initiation by substituted benzoyl peroxides can be quantified from the NMR data. capes.gov.br

To enhance the sensitivity and resolution of end-group analysis, especially for high molecular weight polymers where the concentration of end-groups is low, several advanced NMR techniques can be employed. These include:

Two-Dimensional (2D) NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be used to establish connectivity between protons and carbons within the end-group fragments, aiding in unambiguous signal assignment.

Isotope Labeling: The use of ¹³C-enriched bis(m-bromobenzoyl) peroxide can significantly enhance the signals of the initiator-derived carbons in the ¹³C NMR spectrum, facilitating their detection and quantification. acs.org

Solid-State NMR: For insoluble or cross-linked polymers, solid-state NMR can provide valuable structural information about the incorporated end-groups.

The quantitative analysis of the integrated intensities of the NMR signals corresponding to the different end-groups allows for the determination of the relative importance of the different initiation pathways. This information is crucial for developing a comprehensive understanding of the polymerization kinetics and for tailoring the properties of the resulting polymer.

Comparative Mechanistic Analyses with Related Peroxide Initiators

The polymerization initiation mechanism of bis(m-bromobenzoyl) peroxide can be better understood by comparing it with other common peroxide initiators. The primary points of comparison include the rate of decomposition, the nature of the generated radicals, the extent of decarboxylation, and the subsequent reactions of these radicals.

Table 2: Comparative Mechanistic Features of Peroxide Initiators

| Initiator | Primary Radical(s) Formed | Typical Decomposition Temperature (°C) | Extent of Decarboxylation | Key Mechanistic Features |

| Bis(m-bromobenzoyl) Peroxide | m-Bromobenzoyloxy radical, m-Bromophenyl radical | ~70-90 | Moderate to High | The electron-withdrawing bromo substituent can influence the rate of decomposition and the stability of the resulting radicals. The extent of decarboxylation is a key parameter. |

| Benzoyl Peroxide (BPO) | Benzoyloxy radical, Phenyl radical | ~70-90 | Moderate to High | A widely studied initiator. rsc.orgcore.ac.uk The mechanism involves a competition between addition of the benzoyloxy radical and the phenyl radical to the monomer. core.ac.uk Can also participate in redox initiation systems with amines. researchgate.net |

| Lauroyl Peroxide | Lauroyloxy radical, Undecyl radical | ~60-80 | High | The aliphatic lauroyloxy radical is less stable than the aroyl radicals and undergoes rapid decarboxylation. |

| Di-tert-butyl Peroxide | tert-Butoxy (B1229062) radical | ~120-140 | Low (undergoes β-scission) | Decomposition requires higher temperatures. The tert-butoxy radical can undergo β-scission to form a methyl radical and acetone, in addition to initiating polymerization. |

| Hydrogen Peroxide | Hydroxyl radical | Variable (often used in redox systems) | Not Applicable | Often used in aqueous systems or in combination with a reducing agent (redox initiation) to generate hydroxyl radicals at lower temperatures. capes.gov.br |

For instance, in redox initiation systems, where a peroxide is decomposed by a reducing agent such as a tertiary amine, the structure of the peroxide plays a critical role. researchgate.netacs.org The reaction between BPO and an amine like N,N-dimethylaniline proceeds through a nucleophilic attack of the amine on the peroxide bond. rsc.org The electronic effects of substituents on the aromatic ring of bis(m-bromobenzoyl) peroxide would be expected to modulate the rate and efficiency of such redox processes.

Furthermore, the reactivity of the initiating radicals towards different monomers can vary. While some radicals exhibit high selectivity, others may be less discriminate. researchgate.net The m-bromobenzoyloxy and m-bromophenyl radicals derived from bis(m-bromobenzoyl) peroxide will have their own characteristic reactivities, which will influence the kinetics of polymerization and the microstructure of the resulting polymer, particularly at the chain ends. capes.gov.br

By comparing the outcomes of polymerizations initiated with bis(m-bromobenzoyl) peroxide to those initiated with BPO, lauroyl peroxide, and other initiators under similar conditions, a clearer picture of its specific mechanistic attributes can be obtained. This comparative approach is essential for selecting the appropriate initiator for a given polymerization system to achieve desired polymer properties.

Applications in Controlled Polymer Synthesis and Material Science

Integration into Living/Controlled Radical Polymerization Architectures

While Bis(m-bromobenzoyl) peroxide acts as a conventional initiator, its ability to generate free radicals allows for its integration into several living/controlled radical polymerization (L/CRP) techniques. In these systems, it typically functions as a component of the initiating system rather than the sole control agent.

In standard ATRP, the initiator is an alkyl halide, and a transition metal complex (e.g., Cu(I)/Ligand) acts as a catalyst to reversibly activate and deactivate the growing polymer chain. Diaroyl peroxides like Bis(m-bromobenzoyl) peroxide are not used as initiators in the conventional sense.

However, they are employed in important variants of ATRP, such as Reverse ATRP and Activators Generated by Electron Transfer (AGET) ATRP . cmu.educmu.edu

In Reverse ATRP , the process starts with a conventional radical initiator (like a peroxide) and the catalyst in its higher oxidation state (e.g., Cu(II)/Ligand). The radicals generated from the peroxide decomposition initiate polymerization and also reduce the Cu(II) to the active Cu(I) state, which then mediates the controlled polymerization. cmu.edu

In AGET ATRP , a reducing agent that does not generate radicals is used to convert the Cu(II) to Cu(I), but a conventional initiator can still be part of the system to ensure efficient initiation. cmu.edunih.gov

In these roles, the faster decomposition kinetics of Bis(m-bromobenzoyl) peroxide would be a key consideration. Its use would necessitate careful tuning of the reaction temperature and its concentration relative to the metal catalyst to ensure that the rate of radical generation is optimized for efficient catalyst activation without causing excessive termination reactions that would compromise the "living" nature of the polymerization.

RAFT polymerization achieves control through a chain transfer agent (a thiocarbonylthio compound) that mediates the polymerization via a reversible chain transfer process. The process still requires a source of radicals to initiate polymerization, and thermal initiators like peroxides are commonly used. nih.gov

Bis(m-brombenzoyl) peroxide can function effectively as this radical source. The key considerations for its use in RAFT include:

Reaction Temperature : Its higher reactivity allows for RAFT polymerization to be conducted at lower temperatures than those typically required for BPO, which can be beneficial for sensitive monomers or for reducing side reactions.

Initiator Efficiency : The ratio of initiator to RAFT agent is critical for achieving good control. A highly active initiator like Bis(m-brombenzoyl) peroxide generates radicals quickly. This requires a correspondingly effective RAFT agent to rapidly trap the propagating radicals and establish the main RAFT equilibrium. An imbalance, where the initiation rate is too high compared to the chain transfer rate, can lead to an increased number of termination events and a loss of control over the molecular weight distribution. nih.gov

Therefore, while Bis(m-brombenzoyl) peroxide is a suitable initiator for RAFT, its concentration and the choice of RAFT agent must be carefully selected to match its decomposition kinetics.

Nitroxide-Mediated Polymerization (NMP) is a controlled radical polymerization technique that relies on the reversible capture of propagating radicals by a stable nitroxide radical to form dormant alkoxyamine species. NMP can be conducted through two main approaches: a unimolecular system using a pre-formed alkoxyamine initiator, or a bimolecular system.

In the bimolecular approach , a conventional radical initiator is used in conjunction with a stable nitroxide radical (e.g., (2,2,6,6-tetramethylpiperidin-1-yl)oxyl, or TEMPO). The process is initiated by the thermal decomposition of the initiator, which generates radicals that begin chain propagation. These growing chains are then reversibly terminated (or "capped") by the nitroxide radicals.

Bis(m-brombenzoyl) peroxide is a potential candidate for the radical initiator in such a bimolecular NMP system. Its higher decomposition rate would lead to a rapid initial generation of propagating chains. For the polymerization to remain controlled, the concentration of the nitroxide mediator must be sufficient to effectively trap these chains and establish the activation-deactivation equilibrium. If the initiation is too fast relative to the trapping process, irreversible termination reactions can occur, leading to a loss of livingness and a broadening of the molecular weight distribution. Thus, the use of Bis(m-brombenzoyl) peroxide in NMP would require careful optimization of the initiator-to-nitroxide ratio and reaction temperature.

Synthesis of Advanced Polymeric Materials

While organic peroxides are widely used as initiators in radical polymerization, specific research detailing the use of Bis(m-bromobenzoyl) peroxide for the synthesis of advanced polymeric materials is not present in the available literature. The presence of the bromine atoms on the benzoyl groups could theoretically be used for subsequent functionalization or to influence the initiator's reactivity, but specific studies demonstrating these applications are not documented.

Fabrication of Block Copolymers and Complex Macromolecular Structures

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, are commonly employed for the precise synthesis of block copolymers and complex architectures. These methods often require specific initiators that can be activated and deactivated in a controlled manner. There is no available research to indicate that Bis(m-bromobenzoyl) peroxide has been utilized as an initiator in these controlled polymerization processes to create well-defined block copolymers.

Development of Functional Polymers for Specific Applications

The synthesis of functional polymers often involves the incorporation of specific chemical groups that impart desired properties to the final material. While the bromine atoms in Bis(m-bromobenzoyl) peroxide could potentially serve as sites for post-polymerization modification, no studies were found that describe the synthesis of functional polymers using this specific initiator for targeted applications.

Advanced Analytical Methodologies for Research on Bis M Brombenzoyl Peroxyd Initiated Systems

Calorimetric Techniques for Polymerization Kinetics (e.g., Differential Scanning Calorimetry (DSC))

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique for investigating the kinetics of polymerization initiated by compounds such as bis(m-brombenzoyl)-peroxyd. researchgate.net By precisely measuring the heat flow to or from a sample as a function of temperature or time, DSC can quantify the exothermic heat of polymerization. nih.gov This exotherm is directly proportional to the rate of reaction, providing real-time kinetic data. researchgate.net

In a typical DSC experiment for a this compound-initiated system, the monomer and initiator are placed in a hermetically sealed pan. The analysis can be run in two modes:

Isothermal Mode: The sample is rapidly heated to a constant temperature, and the heat flow is monitored over time. This provides a direct measure of the polymerization rate at a specific temperature.

Dynamic (Non-isothermal) Mode: The sample is heated at a constant rate, and the heat flow is recorded as a function of temperature. researchgate.net This method allows for the determination of kinetic parameters such as the activation energy over a range of temperatures.

The data obtained from DSC analysis are crucial for understanding how variables like initiator concentration and temperature affect the polymerization rate and the degree of monomer conversion. nih.gov For instance, studies on analogous benzoyl peroxide systems have shown that both the heating rate and the initiator concentration significantly impact the final percentage of reacted vinyl groups. nih.gov

Table 1: Influence of Initiator Concentration and Heating Rate on Polymerization (Illustrative DSC Data)

| This compound Conc. (% w/w) | DSC Mode | Heating Rate (°C/min) | Peak Exotherm Temp. (°C) | Total Heat of Polymerization (J/g) | Final Conversion (%) |

| 0.5 | Dynamic | 5 | 95.5 | 310 | 62 |

| 0.5 | Dynamic | 10 | 102.1 | 355 | 71 |

| 1.0 | Dynamic | 5 | 92.3 | 420 | 84 |

| 1.0 | Dynamic | 10 | 98.8 | 445 | 89 |

| 1.0 | Isothermal | N/A (Held at 80°C) | N/A | 435 | 87 |

Spectroscopic Methods for Mechanistic Insights and Product Analysis (e.g., UV/Vis, FTIR, NMR)

Spectroscopic techniques are indispensable for probing the mechanistic details of polymerization and analyzing the structure of the resulting products.

UV/Vis Spectroscopy: This method can be used to monitor the decomposition of this compound. The peroxide group and the aromatic rings have characteristic electronic absorptions. By tracking the decrease in the absorbance of the peroxide's characteristic wavelength over time, the rate of initiation can be determined.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly effective for monitoring the progress of the polymerization reaction. The consumption of the monomer can be followed by observing the decrease in the intensity of the absorption bands corresponding to its reactive double bonds (e.g., C=C stretching vibrations). Concurrently, the formation of the polymer is evidenced by the appearance and growth of bands characteristic of the polymer backbone (e.g., C-C and C-H stretching vibrations).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, provides detailed structural information about the polymer. It can confirm the polymer's microstructure (tacticity) and, crucially, identify the end-groups. By using 13C-enriched this compound, researchers can definitively identify and quantify the initiator fragments that have been incorporated into the polymer chains. researchgate.net This information is vital for understanding the mechanism of initiation and termination steps.

Chromatographic Separations for Polymer Characterization (e.g., Gel Permeation Chromatography (GPC))

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers. resolvemass.calcms.cz In GPC, a dissolved polymer sample is passed through a column packed with porous gel beads. resolvemass.ca Larger polymer chains are excluded from the pores and thus elute more quickly, while smaller chains penetrate the pores to varying extents and elute later. This separation by hydrodynamic volume allows for the determination of key molecular weight parameters. resolvemass.ca

The primary parameters obtained from GPC analysis are:

Number-Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.

Weight-Average Molecular Weight (Mw): An average that gives more weight to larger molecules.

Polydispersity Index (PDI): The ratio of Mw/Mn, which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all chains have the same length.

This data is critical for quality control and for understanding how reaction conditions influence the final properties of the polymer, as molecular weight profoundly affects characteristics like mechanical strength and viscosity. resolvemass.ca

Table 2: Typical GPC Data for a Polymer Synthesized with this compound

| Sample ID | Elution Time (min) | Number-Average Molecular Weight (Mn) ( g/mol ) | Weight-Average Molecular Weight (Mw) ( g/mol ) | Polydispersity Index (PDI) (Mw/Mn) |

| Polymer-001 | 8.5 | 85,000 | 178,500 | 2.1 |

| Polymer-002 | 9.1 | 62,000 | 111,600 | 1.8 |

| Polymer-003 | 8.2 | 98,000 | 225,400 | 2.3 |

Isotopic Labeling and Radiochemical Tracers in Polymerization Studies

Isotopic labeling is a sophisticated and powerful technique for elucidating the intricate details of polymerization mechanisms. wikipedia.org By replacing specific atoms in the this compound initiator with their isotopes (e.g., 13C, 14C, 18O, or 3H), the fate of the initiator fragments can be precisely traced from initiation to their final location in the polymer chain. researchgate.netosti.gov

Radiochemical tracers, such as 14C or 3H, are particularly valuable. researchgate.net The radioactivity of the resulting polymer allows for highly sensitive quantification of the number of initiator fragments incorporated per polymer chain. This method has been used with the analogous benzoyl peroxide to distinguish between initiation by benzoyloxy radicals and phenyl radicals, which are formed upon decarboxylation. researchgate.net For example, by selectively labeling the carboxyl groups with 14C, one can measure the rate of initiation by the m-brombenzoyloxy radical. Labeling the aromatic rings, in contrast, allows for the measurement of the total rate of initiation by both m-brombenzoyloxy and m-bromphenyl radicals. researchgate.net

Table 3: Isotopic Labeling Strategies for this compound Initiator Studies

| Isotope | Labeled Position in Initiator | Analytical Method | Research Objective |

| 14C | Carbonyl carbon | Scintillation counting | To quantify the number of m-brombenzoyloxy end-groups. |

| 14C | Aromatic ring | Scintillation counting | To determine the total number of initiator fragments (both m-brombenzoyloxy and m-bromphenyl) incorporated. researchgate.net |

| 13C | Aromatic ring or carbonyl carbon | NMR Spectroscopy | To identify the specific chemical environment of initiator-derived end-groups in the polymer structure. researchgate.net |

| 18O | Peroxide bridge | Mass Spectrometry | To study the mechanism of peroxide bond scission and potential cage recombination reactions. nih.gov |

Future Research Directions and Emerging Scientific Challenges

Exploration of Bis(m-brombenzoyl)-peroxyd in Photoinitiated Polymerization Systems

Traditionally, diacyl peroxides like benzoyl peroxide are utilized as thermal initiators. However, the presence of bromine atoms on the aromatic rings of this compound opens a compelling avenue for its use in photoinitiated polymerization systems. The core challenge and research opportunity lie in understanding how the carbon-bromine bond influences the photolytic behavior of the molecule.

Future investigations will likely focus on elucidating the photochemical mechanism of this compound. It is hypothesized that, upon exposure to UV radiation, the molecule could undergo one of two potential initiation pathways:

Peroxide Bond Cleavage: Similar to thermal decomposition, UV energy could cleave the weak oxygen-oxygen bond, forming two m-brombenzoyloxy radicals.

Carbon-Bromine Bond Homolysis: Research on other brominated aromatic compounds has shown that the C-Br bond can undergo homolysis under UV light to generate aryl and bromine radicals. researchgate.net Both of these radical species are capable of initiating polymerization. researchgate.net

A significant research challenge is to determine the quantum yield of these competing processes and how they are affected by the wavelength of the incident light. Time-resolved infrared spectroscopy could be employed to identify the transient radical species generated upon laser flash photolysis, providing insight into the dominant initiation mechanism. nottingham.edu.cn

Furthermore, the bromine substitution is expected to shift the absorption spectrum of the molecule compared to unsubstituted benzoyl peroxide. This "redshift" could allow for initiation using longer, less damaging wavelengths of light (e.g., near-UV or visible light), which is a highly desirable feature for applications in coatings, dental resins, and 3D printing. nih.gov Studies comparing the photopolymerization kinetics of monomers initiated with this compound versus non-halogenated analogues will be critical to quantify its efficiency and potential advantages. researchgate.net The ultimate goal is to develop photoinitiating systems where this compound could offer tunable reactivity and greater control over the polymerization process. nih.govmdpi.com

Development of Advanced Computational Models for Peroxide-Initiated Polymerization Dynamics

Predictive modeling is an indispensable tool for optimizing polymerization processes. The development of advanced computational models for systems initiated by this compound presents unique challenges and opportunities due to the presence of the halogen substituent. Future research will need to integrate quantum mechanics (QM) and molecular mechanics (MM) approaches to accurately simulate the polymerization dynamics.

A primary challenge is to accurately model the homolytic cleavage of the O-O bond. The bond dissociation energy (BDE) is influenced by the electron-withdrawing nature of the bromine atoms in the meta position. QM calculations will be essential to determine this BDE precisely, as it governs the initiation rate at a given temperature. This data can then be used as a parameter in larger-scale reactive molecular dynamics simulations. mdpi.com

Future computational studies should aim to:

Simulate Radical Trajectories: Model the diffusion and reaction of the initial m-brombenzoyloxy radicals and any subsequent radical species. This includes the potential for decarboxylation to form m-bromophenyl radicals.

Incorporate Steric and Electronic Effects: The models must account for how the bulky bromine atoms and their electronic influence affect the propagation and termination steps of the polymerization. nih.gov

Predict Polymer Microstructure: Advanced simulations could predict properties like molecular weight distribution, branching, and tacticity of the resulting polymer chains. This is crucial for tailoring material properties. nih.gov

The development of a robust force field, potentially using methods like the Boltzmann Inversion Force Field approach, that specifically accounts for the halogenated aromatic structures will be a critical step. nih.gov These models would enable in silico screening of polymerization conditions (e.g., temperature, concentration) to achieve desired polymer characteristics, reducing the need for extensive empirical experimentation and accelerating materials discovery. mdpi-res.comresearchgate.net

Sustainable Synthesis and Application of Halogenated Peroxide Initiators

The chemical industry's increasing focus on green chemistry presents a significant challenge for the production and use of halogenated compounds. Future research must address the development of sustainable synthesis routes for this compound and similar initiators, minimizing environmental impact.

Current synthesis of diacyl peroxides often involves acyl chlorides and sodium peroxide, which can be hazardous and generate salt waste. A key research direction is the exploration of alternative, greener synthetic pathways. This could involve:

Oxidative Halogenation: Utilizing "green" oxidants like hydrogen peroxide (H₂O₂) in the presence of a bromide source and a catalyst to perform the halogenation and peroxide formation in a more atom-economical manner. nih.gov The only byproduct of H₂O₂ is water, making it an environmentally benign reagent. rsc.orgresearchgate.netresearchgate.netrsc.orgnih.gov

Biocatalysis: Investigating the use of enzymes, such as haloperoxidases, which can catalyze halogenation reactions in nature under mild conditions. researchgate.net While challenging, developing a biocatalytic route to a precursor or the final peroxide product would represent a significant leap in sustainable chemical manufacturing. nih.gov

Another challenge is the fate of the bromine atoms after the initiator is used. The m-bromobenzoic acid or m-bromobenzene fragments that result from initiation become end groups on the polymer chains. Research is needed to understand the long-term stability and potential environmental impact of these halogenated end groups in the final polymer product. The development of recyclable or biodegradable polymers initiated with these compounds is an emerging area of interest. For instance, using autoxidized unsaturated plant oils to create macroperoxide initiators can lead to block/graft copolymers that combine functionality with enhanced biodegradability. researchgate.net

The table below summarizes potential green synthesis strategies.

| Synthesis Strategy | Oxidant/Catalyst | Advantages | Research Challenges |

| Direct Oxidation | Hydrogen Peroxide (H₂O₂) | Atom economical; water is the only byproduct. | Catalyst development; controlling selectivity. |

| Biocatalysis | Haloperoxidase Enzymes | High selectivity; mild reaction conditions. | Enzyme stability; substrate specificity; scalability. |

| Chemo-enzymatic | Combination | Leverages benefits of both chemical and biological catalysis. | Process integration; catalyst compatibility. |

Investigation of Heterogeneous Polymerization Systems Initiated by this compound

Utilizing this compound in heterogeneous polymerization systems, such as suspension, emulsion, or dispersion polymerization, offers exciting possibilities for controlling polymer morphology and reaction kinetics. The key scientific challenge is to understand and manipulate the partitioning and initiation behavior of the peroxide at the interface between different phases.

In suspension polymerization , the monomer-solubility of the initiator is critical. The properties of this compound, including its solubility in common monomers, need to be thoroughly characterized. Future work could involve its use in aqueous peroxide emulsions to create polymer beads with controlled size and porosity. google.com The presence of bromine may alter its interfacial tension properties, affecting droplet stability.

In emulsion polymerization , where water-soluble initiators are typically used, this compound could be employed in novel initiation schemes, such as reverse emulsion polymerization or in combination with phase-transfer agents. A significant challenge is controlling the locus of initiation—whether it occurs in the monomer droplets, the micelles, or the aqueous phase.

A particularly promising research direction is the development of supported or encapsulated initiators . This compound could be adsorbed onto porous materials like silica (B1680970) or encapsulated within polymer microcapsules. illinois.edulucp.net This would create a heterogeneous initiator system with several potential advantages:

Controlled Initiation: The initiator's release into the polymerization medium could be triggered by temperature or another stimulus, providing temporal control over the reaction.

Improved Safety: Encapsulation can reduce the hazards associated with handling and storing organic peroxides. illinois.edu

Localized Polymerization: Supported initiators could be used to graft polymer chains from surfaces, creating functionalized materials.

The primary scientific challenge in this area is designing the support or encapsulation system to achieve the desired release kinetics and ensure efficient interaction between the generated radicals and the monomer. researchgate.net

Q & A

Q. What safety protocols are critical when scaling up reactions involving Bis(m-bromobenzoyl) peroxide?

- Methodological Answer : Conduct reaction calorimetry to assess thermal runaway risks. Implement engineering controls (e.g., jacketed reactors with cooling loops) and emergency quenching systems (e.g., rapid addition of inhibitors like hydroquinone). Follow GHS guidelines for peroxide handling, including PPE (nitrile gloves, face shields) and fume hood use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.